molecular formula C12H9Br2NO2 B572132 Ethyl 4,6-dibromoquinoline-3-carboxylate CAS No. 1242260-51-0

Ethyl 4,6-dibromoquinoline-3-carboxylate

Cat. No.: B572132
CAS No.: 1242260-51-0
M. Wt: 359.017
InChI Key: VVAKXJZEXZQQIS-UHFFFAOYSA-N
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Description

Ethyl 4,6-dibromoquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H9Br2NO2 and its molecular weight is 359.017. The purity is usually 95%.
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Scientific Research Applications

Novel Compound Synthesis

One of the primary applications of ethyl 4,6-dibromoquinoline-3-carboxylate is in the synthesis of novel compounds. It has been used as a precursor in the facile and inexpensive synthesis of a series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. These compounds were synthesized via one-pot reactions, showcasing the versatility of this compound in facilitating complex chemical transformations (Gao et al., 2011).

Potential Antibacterial Agents

Research on quinoline-3-carboxylates has highlighted their potential as antibacterial agents. A study on ethyl-2-chloroquinoline-3-carboxylates, which are structurally related to this compound, demonstrated moderate in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera. This suggests that derivatives of this compound could be explored for their antibacterial properties (Krishnakumar et al., 2012).

Antimicrobial Applications

The compound has also been used as a building block in synthesizing derivatives with potential antimicrobial activity. For instance, derivatives of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate were synthesized and exhibited significant to moderate antimicrobial activity against various bacteria and fungi (Abdel-Mohsen, 2014).

Synthesis of Anticancer Agents

Furthermore, novel ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates have been synthesized as potential anticancer agents. These compounds were prepared from reactions between aminoquinolones and arenealdehydes and evaluated for their cytotoxicity against various cancer cell lines, demonstrating the potential of this compound derivatives in cancer research (Facchinetti et al., 2015).

Properties

IUPAC Name

ethyl 4,6-dibromoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br2NO2/c1-2-17-12(16)9-6-15-10-4-3-7(13)5-8(10)11(9)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAKXJZEXZQQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677913
Record name Ethyl 4,6-dibromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242260-51-0
Record name Ethyl 4,6-dibromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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